Cas no 226387-12-8 ((S)-4-(Tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole)

226387-12-8 structure
Nom du produit:(S)-4-(Tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole
(S)-4-(Tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole Propriétés chimiques et physiques
Nom et identifiant
-
- (S)-4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole
- 2-(4beta-tert-Butyl-2-oxazoline-2-yl)quinoline
- (4S)-4-tert-butyl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole
- D74682
- 2-[(4S)-4-(1,1-dimethylethyl)-4,5- dihydro-2-oxazolyl]-Quinoline
- 226387-12-8
- (S)-tBu-Quinox
- (S)-t-Bu-Quinox, 97%
- MFCD28963788
- (S)-t-Bu-Quinox
- SCHEMBL198268
- CS-0088303
- DTXSID301179259
- CS-16093
- 2-[(4S)-4-TERT-BUTYL-4,5-DIHYDRO-1,3-OXAZOL-2-YL]QUINOLINE
- 2-[(4S)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]quinoline
- AKOS037651192
- 2-((4S)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl)quinoline
- (S)-4-(Tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole
-
- Piscine à noyau: 1S/C16H18N2O/c1-16(2,3)14-10-19-15(18-14)13-9-8-11-6-4-5-7-12(11)17-13/h4-9,14H,10H2,1-3H3/t14-/m1/s1
- La clé Inchi: ZECIAWBAXVMXKI-CQSZACIVSA-N
- Sourire: O1C(C2C([H])=C([H])C3=C([H])C([H])=C([H])C([H])=C3N=2)=N[C@]([H])(C1([H])[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
Propriétés calculées
- Qualité précise: 254.141913202 g/mol
- Masse isotopique unique: 254.141913202 g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 19
- Nombre de liaisons rotatives: 2
- Complexité: 358
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.8
- Surface topologique des pôles: 34.5
- Poids moléculaire: 254.33
(S)-4-(Tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S60700-1g |
(S)-4-(tert-butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole |
226387-12-8 | 97% | 1g |
¥1201.0 | 2024-07-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LA753-1g |
(S)-4-(Tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole |
226387-12-8 | 97% 99%ee | 1g |
2886.0CNY | 2021-07-10 | |
Ambeed | A1178608-1g |
(S)-4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole |
226387-12-8 | 97% 99%ee | 1g |
$203.0 | 2025-02-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S60700-250mg |
(S)-4-(tert-butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole |
226387-12-8 | 97% | 250mg |
¥301.0 | 2024-07-19 | |
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj1207-500mg |
(S)-4-(tert-butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole |
226387-12-8 | 97% | 500mg |
¥1399.0 | 2024-05-21 | |
eNovation Chemicals LLC | Y1237883-1g |
(S)-t-Bu-Quinox |
226387-12-8 | 98% | 1g |
$210 | 2025-02-19 | |
eNovation Chemicals LLC | Y1237883-50mg |
(S)-t-Bu-Quinox |
226387-12-8 | 98% | 50mg |
$60 | 2025-02-26 | |
abcr | AB563632-250mg |
(S)-4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole; . |
226387-12-8 | 250mg |
€219.00 | 2024-08-02 | ||
eNovation Chemicals LLC | Y1237883-100mg |
(S)-t-Bu-Quinox |
226387-12-8 | 98% | 100mg |
$70 | 2025-02-26 | |
eNovation Chemicals LLC | Y1237883-100mg |
(S)-t-Bu-Quinox |
226387-12-8 | 98% | 100mg |
$65 | 2024-06-06 |
(S)-4-(Tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole Littérature connexe
-
Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
226387-12-8 ((S)-4-(Tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole) Produits connexes
- 1000852-25-4(1-Pyrenebutanamide, N-2-propyn-1-yl-)
- 97850-36-7(2-(quinolin-7-yl)acetonitrile)
- 1799330-80-5(1H-Pyrrole, 2,5-dihydro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-)
- 3002525-29-0((3-Bromo-6-chloro-2-fluorophenyl)(thiophen-2-yl)methanol)
- 2171757-17-6(4-(4-cyclopropylpiperazin-1-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid)
- 1805175-03-4(Methyl 4-(bromomethyl)-5-chloro-2-(difluoromethyl)pyridine-3-acetate)
- 273206-92-1(tert-butyl exo-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate)
- 1884420-79-4(2,7-Bis(4-bromophenyl)-9-hexyl-9H-carbazole)
- 1251506-54-3(3-(2,6-difluoro-4-methoxyphenyl)prop-2-enoic acid)
- 2228676-84-2(1-(4-methylpyridin-3-yl)cyclobutylmethanol)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:226387-12-8)(S)-4-(Tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole

Pureté:99%/99%
Quantité:1g/5g
Prix ($):183.0/913.0